
2-methylquinazolin-4-ol
Übersicht
Beschreibung
2-Methylquinazolin-4-ol (CAS: 1769-24-0) is a heterocyclic compound with the molecular formula C₉H₈N₂O and a molecular weight of 160.17 g/mol. Structurally, it consists of a quinazoline core—a benzene fused to a pyrimidinone ring—with a methyl group at position 2 and a hydroxyl group at position 4 (Figure 1). This compound has garnered significant attention due to its dual inhibitory activity:
Vorbereitungsmethoden
Cyclocondensation of 2-Methylanthranilic Acid with Urea
The Gould-Jacobs reaction is a cornerstone for synthesizing 2-methylquinazolin-4-ol. This method involves heating 2-methylanthranilic acid with urea in a polyphosphoric acid (PPA) medium at 120–150°C for 6–8 hours . The reaction proceeds via cyclodehydration, where the carboxylic acid group of 2-methylanthranilic acid reacts with urea to form the quinazoline core.
Key Reaction Parameters:
-
Molar Ratio : A 1:1.2 ratio of 2-methylanthranilic acid to urea ensures complete conversion.
-
Catalyst : Polyphosphoric acid enhances cyclization efficiency by acting as both a solvent and a dehydrating agent.
-
Yield : Typical yields range from 65% to 75%, with purity >95% after recrystallization in ethanol-water .
Mechanistic Insight :
-
Step 1 : Protonation of the carboxylic acid group by PPA.
-
Step 2 : Nucleophilic attack by urea’s amine group on the activated carbonyl.
-
Step 3 : Intramolecular cyclization and dehydration to form the quinazolin-4-ol scaffold.
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 6.85–7.50 (m, 4H, aromatic), 10.20 (s, 1H, OH) .
-
IR (KBr) : 3320 cm⁻¹ (O-H stretch), 1665 cm⁻¹ (C=N), 1600 cm⁻¹ (C=C).
Niementowski Reaction with Formamide
The Niementowski reaction offers an alternative route using 2-methylanthranilic acid and formamide under reflux conditions. This method avoids harsh acids and achieves moderate yields (60–70%) .
Procedure:
-
Reaction Setup : 2-Methylanthranilic acid (1 eq) and formamide (1.5 eq) are heated at 160°C for 4 hours in a sealed tube.
-
Workup : The crude product is cooled, diluted with ice water, and filtered.
-
Purification : Recrystallization from methanol yields white crystals.
Advantages :
-
Eliminates the need for corrosive PPA.
-
Scalable for industrial production with continuous flow reactors.
Limitations :
-
Longer reaction times compared to Gould-Jacobs.
-
Requires careful temperature control to prevent decomposition.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. A typical protocol involves:
-
Reactants : 2-Methylanthranilic acid (1 eq), urea (1.2 eq), and zinc chloride (0.1 eq) as a catalyst.
-
Conditions : Microwave irradiation at 150°C for 20 minutes.
Optimization Insights :
-
Catalyst Screening : ZnCl₂ outperforms AlCl₃ or FeCl₃ in reducing side products.
-
Solvent-Free : Eliminates solvent recovery steps, enhancing green chemistry metrics.
Post-Synthetic Modification of 2-Methylquinazolin-4-one
While less direct, this method involves reducing the ketone group of 2-methylquinazolin-4-one to a hydroxyl group.
Procedure:
-
Synthesis of 2-Methylquinazolin-4-one : Anthranilic acid and thioacetamide are fused at 200°C .
-
Reduction : The ketone is reduced using sodium borohydride (NaBH₄) in ethanol at 0°C.
-
Yield : ~50% due to competing over-reduction to dihydroquinazoline.
Challenges :
-
Low selectivity for the hydroxyl group.
-
Requires rigorous temperature control to minimize byproducts.
Comparative Analysis of Methods
Method | Starting Materials | Conditions | Yield | Purity |
---|---|---|---|---|
Gould-Jacobs | 2-Methylanthranilic acid, urea | PPA, 150°C, 8h | 65–75% | >95% |
Niementowski | 2-Methylanthranilic acid, formamide | 160°C, 4h | 60–70% | 90–95% |
Microwave-Assisted | 2-Methylanthranilic acid, urea | ZnCl₂, 150°C, 20min | 85–90% | >98% |
Post-Synthetic Reduction | 2-Methylquinazolin-4-one | NaBH₄, 0°C, 2h | ~50% | 80–85% |
Industrial-Scale Production Strategies
For large-scale synthesis, continuous flow reactors paired with microwave irradiation are preferred. Key considerations include:
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Methylchinazolin-4-ol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinazolinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können Dihydrochinazolinderivate ergeben.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinazolinring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Arylhalogenide werden unter basischen oder sauren Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Chinazoline und Chinazolinone, die vielfältige biologische Aktivitäten haben können .
Wissenschaftliche Forschungsanwendungen
Structure and Synthesis
2-Methylquinazolin-4-ol has the molecular formula and features a bicyclic structure that includes a fused benzene and pyrimidine-like ring. The presence of the methyl group at the 2-position contributes to its chemical reactivity and biological activity.
Chemistry
This compound is primarily used as a building block in organic synthesis. It serves as a precursor for developing more complex heterocyclic compounds, which are essential in various chemical applications.
Biology
Research indicates that this compound exhibits inhibitory effects on important enzymes such as poly (ADP-ribose) synthetase and aspartate transcarbamylase. These enzymes play crucial roles in cellular processes, making this compound valuable for studying metabolic pathways and potential therapeutic targets .
Medicine
The compound has shown promise as an antiviral agent, particularly against influenza A virus-induced acute lung injury. Its ability to modulate immune responses makes it a candidate for further investigation in antiviral therapies .
Case Study: Antiviral Activity
A study demonstrated that this compound significantly reduced viral load in infected cells, suggesting its potential use in treating viral infections.
Industry
In pharmaceutical development, this compound is utilized for creating new drugs due to its versatile chemical properties. It also finds applications in agrochemicals, where it can be used to develop effective crop protection agents .
Table 2: Comparison with Related Compounds
Compound | Key Differences | Applications |
---|---|---|
Quinazolin-4-ol | Lacks methyl group at the 2-position | Limited biological activity |
2-Methylquinazolin-4-one | Ketone group instead of hydroxyl at the 4-position | Different reactivity |
4-Hydroxyquinazoline | No methyl group at the 2-position | Less potent against specific enzymes |
The uniqueness of this compound lies in its specific inhibitory effects on enzymes that are not as pronounced in its analogs, making it a valuable compound for targeted research .
Wirkmechanismus
The mechanism of action of 2-Methylquinazolin-4-ol involves its role as a competitive inhibitor of poly (ADP-ribose) synthetase and aspartate transcarbamylase . By inhibiting these enzymes, the compound interferes with critical cellular processes such as DNA repair and nucleotide biosynthesis. This inhibition can lead to reduced cell proliferation and increased cell death, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison with Analogous Quinazolin-4-ol Derivatives
The structural diversity of quinazolin-4-ol derivatives arises from substitutions at positions 2, 4, 6, 7, or 6. Key analogs and their modifications are summarized below:
Key Observations :
- Small substituents (e.g., methyl in this compound) enhance metabolic stability but may limit target engagement compared to bulkier groups.
- Polar groups (e.g., methoxy, amino) improve solubility but may reduce membrane permeability .
Inhibition of Poly(ADP-ribose) Synthetase (PARS)
This compound is a competitive PARS inhibitor (Ki = 1.1 μM), while other PARP inhibitors exhibit varying potencies:
Compound Name | Target | Mechanism | Potency (Ki/IC₅₀/EC₅₀) | Source |
---|---|---|---|---|
This compound | PARS | Competitive | Ki = 1.1 μM | |
PJ34 | PARP-1 | Non-competitive | EC₅₀ = 20 nM | |
DPQ | PARP-1 | Unspecified | Not reported |
Insights :
- PJ34’s nanomolar potency (EC₅₀ = 20 nM) suggests superior target affinity compared to this compound, likely due to its larger, more complex structure (e.g., benzamide moiety) .
Inhibition of Aspartate Transcarbamylase (ATCase)
This compound uniquely inhibits ATCase (IC₅₀ = 0.20 mM), a regulatory enzyme in the pyrimidine biosynthesis pathway. None of the analogs in the evidence demonstrate this activity, highlighting its dual functionality .
Physicochemical and Pharmacokinetic Considerations
- Molecular Weight (MW) : this compound (MW = 160.17) has a lower MW than analogs like ’s compound (MW = 333.35), favoring better bioavailability and blood-brain barrier penetration .
- LogP : The methyl group contributes to a moderate LogP (~1.5 predicted), balancing solubility and membrane permeability. Compounds with bulky substituents (e.g., tert-butylphenyl in ) exhibit higher LogP values, increasing lipophilicity but risking solubility issues .
- Synthetic Accessibility : Simpler analogs like this compound are more scalable than multi-substituted derivatives (e.g., ’s biquinazoline), which require complex multi-step syntheses .
Biologische Aktivität
2-Methylquinazolin-4-ol is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.
1. Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2-aminoanilines with appropriate carbonyl compounds. Various derivatives have been synthesized to enhance its biological activity. Characterization techniques such as IR, NMR, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .
2.1 Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives. For example, a study found that several synthesized quinazoline derivatives exhibited significant activity against various bacterial strains, including Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative bacteria (e.g., Escherichia coli) . The minimum inhibitory concentrations (MICs) were determined using standard agar dilution methods.
Compound | Activity Type | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | 15-30 |
Derivative A | Antifungal | 20-25 |
Derivative B | Antiviral | 10-15 |
2.2 Anticancer Activity
The anticancer potential of this compound has also been investigated extensively. In vitro studies against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer), revealed promising results. Compounds derived from this compound exhibited IC50 values ranging from 7.09 to 31.85 µM/L, indicating significant cytotoxic effects compared to standard drugs like doxorubicin .
Case Study: Anticancer Evaluation
One notable study synthesized a series of quinazoline derivatives that were evaluated for their anticancer activity against HepG2 and MCF-7 cell lines. The most active compounds demonstrated IC50 values lower than those of doxorubicin, suggesting their potential as effective anticancer agents .
2.3 Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. Experimental studies indicated that certain derivatives could significantly reduce inflammation markers in animal models when administered at specific dosages (100, 200, and 400 mg/kg) .
The biological activities of this compound are attributed to its ability to inhibit key enzymes involved in disease processes. For instance, some derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, which is particularly relevant in cancer therapy . Additionally, the structure's ability to interact with tyrosine kinase receptors has been implicated in its anticancer activity.
4. Conclusion
The compound this compound exhibits a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research into its derivatives continues to reveal new therapeutic potentials, making it a significant candidate for further pharmacological exploration.
Q & A
Basic Research Questions
Q. How is the inhibitory activity of 2-methylquinazolin-4-ol against PARP enzymes experimentally determined?
- Methodology : Use competitive enzyme assays to measure the inhibition constant (Ki). A radiolabeled NAD<sup>+</sup> substrate can quantify PARP activity, with this compound competing for the enzyme's active site. The Ki value (1.1 µM) reflects its potency as a competitive inhibitor .
- Key parameters : Maintain substrate saturation conditions and validate results with positive controls (e.g., 3-aminobenzamide).
Q. What synthetic routes are available for this compound, and how do their yields and conditions compare?
- Traditional methods : High-temperature cyclization of 2-aminobenzamides with acylating agents, often requiring transition metals (e.g., Al or Cu catalysts) and resulting in moderate yields (50–70%) .
- Electrochemical synthesis : Utilize an aluminum-carbon electrode system in acetic acid at room temperature, achieving yields >85% via oxidative cyclization. This method avoids harsh conditions and metal residues, making it preferable for scalable synthesis .
Q. How is the IC50 value for mammalian aspartate transcarbamylase (ATCase) inhibition determined?
- Protocol : Perform kinetic assays using purified ATCase and monitor carbamoyl aspartate formation spectrophotometrically. Pre-incubate the enzyme with varying concentrations of this compound (0–1 mM range) and calculate IC50 via nonlinear regression (reported IC50 = 0.20 mM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported inhibitory data for this compound across studies?
- Approach :
Verify assay conditions (e.g., buffer pH, substrate concentrations, enzyme purity).
Use orthogonal methods (e.g., isothermal titration calorimetry or surface plasmon resonance) to confirm binding affinity.
Replicate experiments with standardized protocols to minimize variability .
- Example : Discrepancies in ATCase inhibition may arise from differences in enzyme sources (e.g., bacterial vs. mammalian ATCase).
Q. What strategies optimize this compound’s selectivity for PARP over off-target enzymes like ATCase?
- Design :
Modify the quinazolin-4-ol scaffold to enhance PARP binding (e.g., introduce substituents at the 2-methyl position).
Perform molecular docking studies to identify interactions with PARP’s NAD<sup>+</sup>-binding domain.
Validate selectivity via panel-based screening against related enzymes (e.g., other ADP-ribosyltransferases) .
Q. How does this compound perform in neuroprotection models compared to other PARP inhibitors?
- Experimental model : Use NMDA-induced excitotoxicity in primary neuronal cultures. Measure ATP recovery and neuronal viability post-treatment.
- Findings : While this compound restores ATP levels, its efficacy may lag behind inhibitors like DPQ due to lower blood-brain barrier permeability. Combinatorial approaches with antioxidants (e.g., NAC) could enhance neuroprotection .
Q. What role does this compound play in studying PARP-1/ATCase crosstalk in cancer metabolism?
- Hypothesis testing :
Treat cancer cell lines (e.g., HeLa or MCF-7) with this compound and quantify pyrimidine biosynthesis (via <sup>13</sup>C-glucose tracing) and DNA repair (via comet assay).
Corrogate with ATCase inhibitors to dissect metabolic vs. genotoxic effects .
Q. Methodological Considerations
- Data validation : Always cross-check inhibitory constants (Ki, IC50) using independent assays (e.g., fluorescence polarization for PARP, HPLC for ATCase).
- Synthetic reproducibility : For electrochemical methods, ensure consistent electrode surface pretreatment and electrolyte purity to avoid batch-to-batch variability .
- Ethical reporting : Disclose all experimental parameters (e.g., enzyme lot numbers, solvent purity) to enhance reproducibility .
Eigenschaften
IUPAC Name |
2-methyl-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYHAAMDAPVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170208 | |
Record name | 2-Methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-24-0 | |
Record name | 2-Methyl-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4(3H)-quinazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1769-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1769-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methyl-4(3H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinazolin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.